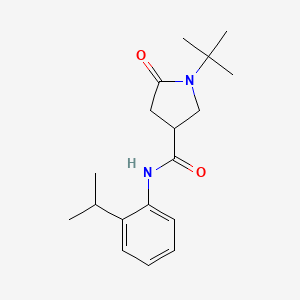![molecular formula C19H18N2O4 B5321519 3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole](/img/structure/B5321519.png)
3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole, also known as AN-1792, is a synthetic peptide that has been studied for its potential use in treating Alzheimer's disease. The compound is a small molecule that has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Wirkmechanismus
3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole works by inhibiting the aggregation of amyloid beta peptides in the brain. This reduces the formation of amyloid plaques, which are believed to be a major contributor to the development of Alzheimer's disease. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce amyloid beta peptide levels in the brain, as well as to improve cognitive function and reduce inflammation. In addition, it has been shown to have antioxidant effects and to increase the levels of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole is its neuroprotective effects and its potential use in treating Alzheimer's disease. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to synthesize and purify, and it may not be stable under certain conditions.
Zukünftige Richtungen
There are a number of future directions for research on 3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole. One potential area of research is the development of new methods for synthesizing and purifying the compound. In addition, further studies are needed to investigate its mechanism of action and its potential use in treating other neurodegenerative diseases. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.
Synthesemethoden
3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole can be synthesized using a variety of methods, including the reaction of 2-propoxy-1-naphthyl acetylene with 3-methyl-4-nitroisoxazole in the presence of a palladium catalyst. Other methods include the use of a Grignard reagent or a Suzuki coupling reaction.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole has been studied extensively for its potential use in treating Alzheimer's disease. It has been shown to have neuroprotective effects and to improve cognitive function in animal models. In addition, it has been shown to reduce amyloid beta peptide levels in the brain, which is a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-methyl-4-nitro-5-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-12-24-17-10-8-14-6-4-5-7-15(14)16(17)9-11-18-19(21(22)23)13(2)20-25-18/h4-11H,3,12H2,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBKGXYFXHLQEW-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=CC3=C(C(=NO3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)/C=C/C3=C(C(=NO3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5321439.png)
![2-benzyl-6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321447.png)
![N-[2-(isopropylamino)-2-oxoethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5321452.png)
![1-{[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5321453.png)
![{3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5321468.png)
![6-(2-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321482.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5321483.png)


![{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5321499.png)
![methyl {4-[(propylamino)sulfonyl]phenyl}carbamate](/img/structure/B5321507.png)
![4-{3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5321514.png)
![3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321525.png)
![ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5321531.png)